N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
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Description
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18N6O4 and its molecular weight is 394.391. The purity is usually 95%.
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Biological Activity
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
It features a furan ring, a pyridazine moiety, and an azetidine structure, which contribute to its biological activity. The molecular weight is approximately 318.35 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing furan and pyridazine rings have shown effectiveness against various pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Organism | MIC (µg/mL) | LC₅₀ (µg/mL) |
---|---|---|---|
Pyrazoline Derivative 2e | Klebsiella pneumoniae | 100 | >1000 |
Furan-Pyridazine Derivative | Candida glabrata | 150 | >1000 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
Case Study: Inhibition of Pro-inflammatory Cytokines
A study evaluated the effects of similar compounds on TNF-alpha and IL-6 production in macrophages. The results showed a significant reduction in cytokine levels at concentrations of 50 µM, suggesting potential therapeutic applications in inflammatory conditions.
Anticancer Potential
Preliminary research has suggested that this compound may exhibit anticancer properties through the induction of apoptosis in cancer cell lines.
Table 2: Anticancer Activity Data
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
A549 (Lung Cancer) | 30 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Modulation : The compound could modulate receptors involved in inflammation and immune responses.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to cytotoxic effects in cancer cells.
Properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4/c26-17-4-3-14(16-2-1-9-29-16)23-25(17)8-7-22-18(27)13-11-24(12-13)19(28)15-10-20-5-6-21-15/h1-6,9-10,13H,7-8,11-12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBXDTIVLVQTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.